molecular formula C19H22N2O B2628672 3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine CAS No. 2418716-27-3

3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine

Cat. No.: B2628672
CAS No.: 2418716-27-3
M. Wt: 294.398
InChI Key: AXCSOQGAULBARA-UHFFFAOYSA-N
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Description

3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with an aziridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring the purity of the starting materials to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine involves its interaction with specific molecular targets. The aziridine moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine
  • 3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole

Uniqueness

3-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine is unique due to its specific substitution pattern and the presence of the aziridine ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-17(11-20-9-1)10-15-5-7-19(8-6-15)22-14-18-13-21(18)12-16-3-4-16/h1-2,5-9,11,16,18H,3-4,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSOQGAULBARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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